1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a morpholine ring, a piperidine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a morpholine group.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one: This compound is unique due to its specific combination of functional groups and rings.
Piperidine Derivatives: Compounds like 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities but differ in their functional groups and biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid, have different applications and properties.
Uniqueness
This compound is unique due to its combination of a morpholine ring, a piperidine ring, and a prop-2-en-1-one moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-12(16)15-5-3-4-11(10-15)13(17)14-6-8-18-9-7-14/h2,11H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMKVQYNOIAGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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